Methyl carbazate

Process Chemistry Pharmaceutical Intermediate Safety

Solid alternative to hydrazine hydrate for pharma synthesis. Avoids high residual hydrazine (>100 ppm) that causes batch discoloration. Bifunctional reactivity for hydrazone and imidazo[1,5-d][1,2,4]triazine formation. >12-month ambient stability eliminates cold storage. Crystalline solid ensures precise stoichiometry in scale-up.

Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
CAS No. 6294-89-9
Cat. No. B122425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl carbazate
CAS6294-89-9
Synonyms(Methoxycarbonyl)hydrazide;  (Methoxycarbonyl)hydrazine;  Carbomethoxyhydrazide;  Carbomethoxyhydrazine;  Methyl Carbazate;  Methyl Carbazinate;  Methyl Hydrazinecarboxylate;  Methyl Hydrazinocarboxylate;  Methyl Hydrazinoformate;  NSC 11709; 
Molecular FormulaC2H6N2O2
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCOC(=O)NN
InChIInChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)
InChIKeyWFJRIDQGVSJLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Carbazate: Versatile Hydrazine Synthon


Methyl carbazate (MCZ, C₂H₆N₂O₂, MW 90.08) is a hydrazinecarboxylic acid methyl ester, serving as a key intermediate in pharmaceutical and agrochemical synthesis [1]. It is a crystalline solid (mp 70-73°C) soluble in water and polar organic solvents [2], . Its primary utility lies in its bifunctional reactivity, enabling the formation of hydrazones and nitrogen-rich heterocycles [1], . This compound functions as a safer, solid alternative to liquid hydrazine hydrate and a cost-effective, less bulky alternative to Boc-protected hydrazines like tert-butyl carbazate . It is also a critical precursor for energetic coordination complexes with transition metals, which exhibit high thermal stability (>200°C), making it relevant for energetic materials research [3].

Methyl Carbazate Substitution: Key Risks


Direct substitution of methyl carbazate (MCZ) with simpler hydrazine sources or other carbazate esters is often problematic due to critical differences in purity, stability, and reactivity [1]. For instance, generic hydrazine hydrate carries higher carcinogenic risk (residual hydrazine 100-500 ppm in crude MCZ) and promotes unwanted side reactions due to its strong basicity [1]. While ethyl or benzyl carbazate esters are structural analogs, their altered steric and electronic profiles lead to significantly divergent biological activities, as demonstrated in anti-tubercular assays where the benzyl analog showed superior potency [2]. Furthermore, while Boc-protected hydrazines (e.g., tert-butyl carbazate) offer orthogonal protection, MCZ's lower molecular weight and cost profile make it the preferred choice for non-protecting group applications requiring atom economy and scalability . The specific evidence below quantifies these critical selection criteria.

Methyl Carbazate: Quantitative Evidence


Bayer Process Purity and Safety

Methyl carbazate produced via the Bayer process (simultaneous addition at -20 to +30°C) demonstrates substantially reduced impurities compared to products from conventional sequential addition methods. Specifically, conventional methods (e.g., Diels, EP 0 103 400) yield products with up to 3 wt% of each undesired dimeric side-product (I & II) and up to 500 ppm residual carcinogenic hydrazine [1]. The Bayer process significantly reduces these specific impurities, producing an 'especially pure' product with a 'particularly low tendency to discoloration' (reddish hue after days) and lower hydrazine content, which is critical for pharmaceutical applications where purity and color are specifications [1].

Process Chemistry Pharmaceutical Intermediate Safety

Thermal Stability of Metal Complexes

Transition metal perchlorate complexes synthesized with methyl carbazate (MCZ) as a ligand demonstrate exceptional thermal stability. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) show that the Mn(II), Ni(II), Zn(II), and Cd(II) MCZ complexes exhibit thermal stability under 200°C, while the Cu(II) complex is stable under 160°C [1]. This class of MCZ complexes provides a quantifiable baseline for thermal decomposition, which is superior to many other energetic ligand systems that decompose at lower temperatures. This high stability is a key selection criterion for applications requiring process safety and controlled energy release.

Energetic Materials Coordination Chemistry Thermal Stability

Anti-Tubercular Activity Comparison

In a study evaluating phenanthroline-dione (PD) derivatives of carbazate esters, the methyl carbazate (MC) analog exhibited measurable anti-tubercular activity, though it was less potent than the benzyl carbazate (BC) analog. The BC derivative (BCDPO) showed activity against Mycobacterium tuberculosis (Mtb) equivalent to rifampicin and better than ethambutol [1]. This direct comparison establishes a clear potency ranking (BC > EC ≈ MC), providing a rational basis for selecting the appropriate carbazate building block based on the desired biological profile. The methyl analog provides a baseline activity and a smaller, less lipophilic scaffold for optimization.

Medicinal Chemistry Anti-Tubercular Structure-Activity Relationship

Shelf-Stability Advantage

Methyl carbazate is a crystalline solid with a defined melting point (70-73°C), offering a distinct handling and storage advantage over highly reactive liquid hydrazine derivatives like hydrazine hydrate . Commercial specifications indicate that when stored under recommended conditions (dry, room temperature, sealed), methyl carbazate is stable for at least 12 months without decomposition, discoloration, or caking [1], . In contrast, hydrazine hydrate is a corrosive, fuming liquid that requires more stringent safety protocols and specialized storage. This physical form and documented long-term stability directly reduce procurement risks associated with degradation and waste.

Stability Procurement Logistics

Procurement Purity Specification

Methyl carbazate is widely available from major chemical suppliers at a consistent purity benchmark of ≥98.0%, as determined by GC and non-aqueous titration . This establishes a reliable procurement specification. While less expensive, alternative hydrazine sources like hydrazine hydrate (often sold as 50-60% aqueous solution) or hydrazine sulfate introduce variable water content or counterions that complicate stoichiometry and workup. tert-Butyl carbazate (Boc-hydrazine), while useful for orthogonal protection, is significantly more expensive and has a higher molecular weight (146.19 vs. 90.08), making methyl carbazate more atom-economical and cost-effective for applications where the methyl carbamate group is not cleaved.

Procurement Quality Control Purity

Methyl Carbazate Application Scenarios


High-Purity Heterocycle Synthesis

In the synthesis of active pharmaceutical ingredients (APIs) where color and purity are critical quality attributes (CQAs), the Bayer process methyl carbazate is the preferred reagent. Its demonstrated reduction in residual hydrazine and elimination of discoloration (reddish hue) directly mitigates the risk of batch failure and reduces downstream purification burden [1]. This is particularly relevant for the synthesis of heterocyclic scaffolds like imidazo[1,5-d][1,2,4]triazines, which are key structural motifs in drug discovery .

Energetic Metal-Organic Complexes

For researchers developing new primary explosives, propellants, or catalysts requiring high thermal stability, methyl carbazate serves as a privileged ligand. Its transition metal perchlorate complexes, such as those with Mn(II), Ni(II), Zn(II), and Cd(II), exhibit thermal stability up to 200°C [2]. This quantifiable thermal benchmark positions MCZ as a superior choice for designing coordination compounds intended for high-temperature applications or where thermal safety is paramount.

Anti-Infective SAR Baseline Scaffold

In structure-activity relationship (SAR) campaigns targeting tuberculosis, methyl carbazate provides a valuable baseline comparator. Direct evidence shows that while its benzyl analog (BCDPO) is more potent against Mtb, the methyl derivative (MCPDO) offers a distinct, less lipophilic starting point for lead optimization [3]. Researchers should select methyl carbazate when seeking to minimize molecular weight and lipophilicity, or when using it as a control to benchmark the activity of larger carbazate ester derivatives.

Safe and Efficient Hydrazine Synthon

When scaling up reactions from milligrams to kilograms, the solid, crystalline nature of methyl carbazate offers a significant safety and handling advantage over liquid hydrazine hydrate. Its documented >12-month shelf stability under ambient storage eliminates the need for cold storage and reduces waste from decomposition . This makes it the rational choice for process chemists and procurement managers prioritizing operational safety, precise stoichiometry, and long-term reagent reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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